N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide
Description
Synthesized via a multi-step protocol, it is characterized by moderate yield (54%) and crystallizes as white solids from ethanol with a melting point of 148°C (decomposition) .
Properties
IUPAC Name |
N-(diaminomethylidene)-4-methylpiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N6/c1-12-2-4-13(5-3-12)7(10)11-6(8)9/h2-5H2,1H3,(H5,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGISTEMQWYSJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Condensation of 4-Methylpiperazine with Cyanamide
The most widely reported method involves the reaction of 4-methylpiperazine with cyanamide under alkaline conditions. This one-step synthesis leverages nucleophilic attack by the piperazine amine on the electrophilic carbon of cyanamide.
Representative Procedure
- Reactants :
- 4-Methylpiperazine (1.0 equiv)
- Cyanamide (1.2 equiv)
- Sodium hydroxide (1.5 equiv) as base
- Solvent : Ethanol or methanol (anhydrous)
- Conditions :
- Temperature: 60–80°C
- Time: 6–12 hours
- pH: Maintained at 10–12 via NaOH addition
- Workup :
- Neutralization with dilute HCl
- Solvent removal under reduced pressure
- Recrystallization from ethyl acetate
Yield : 68–75%.
Key Mechanistic Insights
- The base deprotonates 4-methylpiperazine, enhancing its nucleophilicity.
- Cyanamide acts as a carboximidamide donor, forming the N–C–N linkage.
- Side products (e.g., over-alkylated species) are minimized by stoichiometric control.
Catalytic Methods for Enhanced Efficiency
A patent-derived approach (CN115703750A) introduces phase-transfer catalysts (PTCs) and aluminum oxide (Al₂O₃) to improve reaction kinetics and yield.
Optimized Protocol
- Catalysts :
- Tetrabutylammonium bromide (TBAB, 2% w/w)
- Al₂O₃ (5% w/w) as a solid support
- Solvent : Dichloromethane
- Conditions :
- Reflux at 40°C for 4 hours
- Advantages :
Table 1: Catalyst Performance Comparison
| Catalyst System | Yield (%) | Reaction Time (h) |
|---|---|---|
| None (Base-only) | 68 | 12 |
| TBAB + Al₂O₃ | 82 | 4 |
Purification and Isolation Strategies
Solvent Extraction and Distillation
Crude products often contain unreacted starting materials and inorganic salts. Aromatic hydrocarbons (toluene, xylene) are employed for extraction:
- Dissolution : Crude product in toluene (4:1 v/w ratio)
- Washing : Neutralization with aqueous NaOH (5%) to remove acidic impurities
- Distillation :
Recrystallization Optimization
Ethyl acetate/hexane mixtures (3:1) achieve >98% purity via slow cooling:
Table 2: Recrystallization Solvent Effects
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl acetate alone | 92 | 85 |
| Ethyl acetate/hexane | 98 | 78 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address exothermicity and scalability, flow reactors are preferred:
- Reactor Type : Tubular (stainless steel)
- Residence Time : 30 minutes
- Throughput : 5 kg/hour.
Advantages :
- Consistent temperature control (±2°C)
- 95% conversion efficiency.
Challenges and Mitigation Strategies
Byproduct Formation
- N-Over-Alkylation : Controlled by limiting cyanamide excess to ≤1.2 equiv.
- Hydrolysis Products : Avoid aqueous workup at pH < 8.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies show 80% yield in 1 hour using 300 W irradiation.
Biocatalytic Routes
Immobilized amidases are being explored for enantioselective synthesis, though yields remain low (35%).
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino(imino)methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[amino(imino)methyl]-4-methylpiperazine-1-carboxylic acid, while reduction may produce N-[amino(imino)methyl]-4-methylpiperazine.
Scientific Research Applications
Neuroprotection and Alzheimer's Disease
N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide has been investigated as a potential inhibitor of beta-secretase 1, an enzyme implicated in Alzheimer's disease pathology. By inhibiting this enzyme, the compound may influence amyloid precursor protein cleavage, potentially mitigating neurodegenerative processes associated with Alzheimer's disease .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .
Anticancer Research
The compound also demonstrates promise in anticancer studies, where it has been evaluated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Summary of Biological Activities
Case Study 1: Inhibition of Beta-Secretase 1
A study conducted on the effects of this compound on beta-secretase 1 demonstrated a significant reduction in enzyme activity in vitro. This finding suggests its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, supporting its development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
identifies several high-similarity compounds (based on Tanimoto coefficients):
4-Methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3; similarity: 0.95): A simpler amine lacking the carboximidamide group, with a methyl-piperazine core and hydrochloride counterions .
N-Amino(imino)methyl-4-phenylpiperazine-1-carboximidamide (CAS 786578-60-7): Substitutes the methyl group with a phenyl ring, altering steric and electronic profiles .
4-(Prop-2-yn-1-yl)piperazin-1-amine (CAS 56964-23-9; similarity: 0.86): Features a propargyl group, enabling click chemistry applications .
Comparative Analysis
Table 1: Key Differences Between N-[Amino(imino)methyl]-4-methylpiperazine-1-carboximidamide and Analogues
Key Observations :
- Its higher molecular weight (due to counterions) may affect pharmacokinetics in drug design .
- Phenyl-Substituted Analog : The phenyl group introduces steric bulk and π-π stacking capacity, which could enhance binding to aromatic residues in proteins but reduce aqueous solubility .
- Propargyl Derivative : The propargyl group enables bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable for probe synthesis .
- Diamine Derivatives : Piperazine-1,4-diamine hydrochloride lacks both methyl and carboximidamide groups, resulting in lower molecular complexity and reduced functional versatility .
Biological Activity
N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide is a chemical compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems, leading to diverse applications and potential therapeutic effects.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an amino(imino)methyl group and a carboximidamide moiety. This structural configuration contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions like cancer and infections.
- Receptor Interaction: It can bind to specific receptors, potentially altering signaling pathways that regulate cell growth and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound has significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent.
- Anticancer Potential: The compound has been explored for its ability to inhibit cancer cell proliferation. Studies show that it may interfere with pathways critical for tumor growth.
- Antidiabetic Effects: Investigations into its effects on glucose metabolism indicate potential benefits in managing diabetes, possibly through modulation of AMPK pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antimicrobial Studies:
- A study evaluated the compound against various bacterial strains, revealing effective inhibition at micromolar concentrations. This suggests potential for development as an antibiotic agent .
- Anticancer Research:
- Metabolic Effects:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide, and how are impurities minimized?
- Methodology : The compound is synthesized via condensation of 1-amino-4-methylpiperazine with appropriate carboximidamide precursors. A reported procedure involves refluxing in ethanol under nitrogen, achieving 54% yield after purification via column chromatography (hexane/ethyl acetate). Key steps include monitoring reaction progress by TLC and using anhydrous Na₂SO₄ for drying organic extracts .
- Characterization : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 2.48 ppm for CH₃, 163.3 ppm for C=NH) and mass spectrometry (m/z 171 [M⁺]) .
Q. How is the purity and stability of this compound assessed during storage?
- Analytical Methods : Purity is validated via HPLC with UV detection (λ = 254 nm). Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) are conducted over 6–12 months. Degradation products are identified using LC-MS .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Assay Design : AMPK activation is tested in hepatocyte cell lines (e.g., HepG2) using luminescence-based kits. Cytotoxicity is assessed via MTT assays (IC₅₀ determination) against cancer cell lines (e.g., MCF-7, A549) .
Advanced Research Questions
Q. How can structural analogs be designed to enhance AMPK activation while reducing off-target effects?
- SAR Strategy : Modify the carboximidamide group (e.g., introducing electron-withdrawing substituents) and vary the piperazine methyl group. Computational docking (AutoDock Vina) predicts binding affinity to AMPK’s allosteric site. In vitro validation includes kinase selectivity profiling against 50+ kinases .
- Data Contradictions : Discrepancies between predicted and observed activity are resolved by comparing crystal structures (e.g., CCDC-1990392 for analog comparisons) and adjusting force field parameters .
Q. What mechanistic studies resolve conflicting reports on its antihyperglycemic vs. cytotoxic effects?
- Experimental Approach :
- In Vivo : Diabetic rodent models (e.g., STZ-induced rats) evaluate glucose tolerance (OGTT) and liver glycogen levels.
- In Vitro : RNA-seq identifies differentially expressed genes in treated vs. control cells.
- Contradiction Analysis : Dose-dependent effects (e.g., AMPK activation at 10 µM vs. apoptosis induction at 50 µM) are clarified via phospho-AMPK/cleaved caspase-3 Western blots .
Q. How can synthetic scalability be improved without compromising yield?
- Process Optimization : Replace batch reflux with continuous flow reactors (residence time = 30 min, 150°C). Solvent screening (DMF vs. acetonitrile) reduces side reactions. Automation (e.g., liquid-handling robots) ensures reproducibility .
Methodological Challenges
Q. What techniques validate the compound’s interaction with non-AMPK targets (e.g., carbonic anhydrase)?
- Biophysical Methods : Surface plasmon resonance (SPR) measures binding kinetics (Kᴅ = nM range). Competitive inhibition assays (hCA I/II) use 4-nitrophenyl acetate as substrate, with Ki values calculated from Lineweaver-Burk plots .
Q. How are regioselectivity issues addressed during piperazine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
